(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13528443
Molecular Formula: C7H12Cl2N4O
Molecular Weight: 239.10 g/mol
* For research use only. Not for human or veterinary use.
![(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate -](/images/structure/VC13528443.png)
Specification
Molecular Formula | C7H12Cl2N4O |
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Molecular Weight | 239.10 g/mol |
IUPAC Name | imidazo[1,2-a]pyrimidin-2-ylmethanamine;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2 |
Standard InChI Key | AMVMLNQZYMDKLV-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl |
Canonical SMILES | C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate comprises a bicyclic imidazo[1,2-a]pyrimidine scaffold substituted at the 2-position with an aminomethyl group (-CH2NH2). The dihydrochloride salt enhances aqueous solubility, while the hydrate form improves crystallinity and storage stability. Key structural attributes include:
The imidazole ring (five-membered) and pyrimidine ring (six-membered) share a common nitrogen atom, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . Nuclear magnetic resonance (NMR) spectroscopy of related analogs reveals characteristic shifts for imidazo[1,2-a]pyrimidine protons, such as δ 7.8–8.1 ppm for the C-3 proton and δ 145–148 ppm for the C-2 and C-9 carbons in NMR .
Synthetic Methodologies
Condensation of α-Haloketones with 2-Aminopyrimidines
A catalyst- and solvent-free approach adapted from imidazo[1,2-a]pyridine synthesis enables the cyclization of α-haloketones (e.g., ArCOCH2X; X = Cl, Br) with 2-aminopyrimidines. This one-pot reaction proceeds via nucleophilic substitution followed by intramolecular cyclization, yielding imidazo[1,2-a]pyrimidines in 65–88% yields . For example:
Key reaction parameters:
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Temperature: 80–120°C
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Time: 40–120 minutes
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Functional group tolerance: Chloro, methoxy, methyl substituents on aryl groups
Post-Functionalization of the Imidazo[1,2-a]pyrimidine Core
The aminomethyl group at the 2-position can be introduced via reductive amination or nucleophilic substitution. For instance, treating 2-chloromethylimidazo[1,2-a]pyrimidine with aqueous ammonia under reflux yields the primary amine, which is subsequently converted to the dihydrochloride hydrate by HCl treatment in ethanol .
Pharmacological Applications
Antiviral Activity
Imidazo[1,2-a]pyrimidine derivatives exhibit dual inhibitory effects against viral entry mechanisms. For example, analogs bearing basic side chains (e.g., -CH2NH2) disrupt interactions between the SARS-CoV-2 spike protein and human angiotensin-converting enzyme 2 (ACE2), with IC50 values ranging from 0.8–5.3 μM .
Antimicrobial Properties
Quaternary ammonium derivatives of imidazo[1,2-a]pyrimidines demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) and fungi (e.g., Candida albicans, MIC = 8 μg/mL) . The dihydrochloride salt’s hydrophilicity likely improves membrane penetration in acidic microbial environments.
Stability and Degradation Pathways
The dihydrochloride hydrate form enhances stability under ambient conditions (25°C, 60% RH), with a shelf life exceeding 24 months. Accelerated degradation studies (40°C/75% RH) reveal two primary pathways:
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Hydrolysis: Cleavage of the imidazole ring in aqueous media at pH < 3, forming pyrimidine-2-carboxamide derivatives.
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Oxidation: Formation of N-oxide byproducts upon exposure to atmospheric oxygen, mitigated by inert packaging .
Industrial and Research Applications
Merck KGaA and Sigma-Aldrich list this compound as a building block for high-throughput screening libraries, reflecting its utility in fragment-based drug design .
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